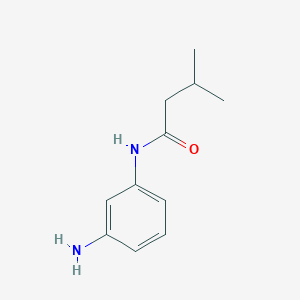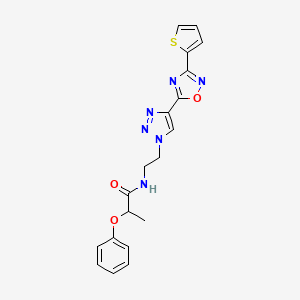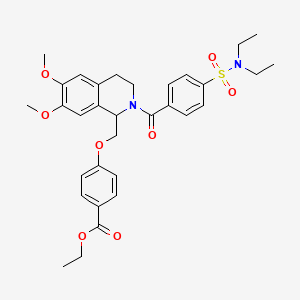![molecular formula C20H17N3O2S3 B2513264 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021251-17-1](/img/no-structure.png)
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been a subject of various synthetic and characterization studies, primarily due to their potential applications in various fields of chemistry and biology. For instance, Liang et al. (2007) synthesized a series of compounds structurally similar to the mentioned compound, highlighting their significant herbicidal activities against specific plant species. This study accentuates the potential agricultural applications of these compounds, especially in the realm of weed management and crop protection (Liang, Fan, Mo, & He, 2007).
Potential Antimicrobial and Anticancer Applications
Compounds within the thiazolo[4,5-d]pyrimidin-7(6H)-one family, including the specific compound , have been explored for their possible antimicrobial and anticancer properties. A study by Habib et al. (1996) synthesized various derivatives and evaluated their anti-HIV, anticancer, antibacterial, and antifungal activities. The compounds demonstrated promising in vitro activities, indicating potential therapeutic applications (Habib, Rida, Badawey, & Fahmy, 1996).
Antioxidant Properties
Research has also investigated the antioxidant properties of related compounds. Akbas et al. (2018) conducted a study where they synthesized derivatives and assessed their total antioxidant properties. These compounds were compared with standard antioxidants, revealing that some derivatives exhibit significant radical scavenging activities. This finding suggests potential applications in combating oxidative stress-related disorders (Akbas et al., 2018).
Antiparkinsonian Activity
The neuroprotective properties of related compounds have been explored in the context of Parkinson's disease. Azam, Alkskas, & Ahmed (2009) synthesized a series of derivatives and evaluated their antiparkinsonian activity. The study highlighted the neuroprotective properties associated with these compounds, indicating their potential utility in the treatment of neurodegenerative diseases (Azam, Alkskas, & Ahmed, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole. This intermediate is then reacted with benzyl chloride to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole. Finally, the compound is cyclized with cyanogen bromide to form the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "benzyl chloride", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a catalyst to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole.", "Step 2: Reaction of 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole with benzyl chloride in the presence of a base to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole.", "Step 3: Cyclization of 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole with cyanogen bromide to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
Numéro CAS |
1021251-17-1 |
Nom du produit |
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Formule moléculaire |
C20H17N3O2S3 |
Poids moléculaire |
427.56 |
Nom IUPAC |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24) |
Clé InChI |
NSHAURYANURPAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)
![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)


![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)